molecular formula C7H11NO2 B13459913 1-Cyclopropyl-3-hydroxypyrrolidin-2-one

1-Cyclopropyl-3-hydroxypyrrolidin-2-one

Cat. No.: B13459913
M. Wt: 141.17 g/mol
InChI Key: UYGTZZSKKMIOCM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-hydroxypyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a cyclopropyl group attached to the nitrogen atom of the pyrrolidinone ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-hydroxypyrrolidin-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of γ-chlorobutyronitrile with sodium hydroxide, followed by hydrolysis and acidification to yield cyclopropanecarboxylic acid . This intermediate can then be further reacted to form the desired pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

1-Cyclopropyl-3-hydroxypyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the binding affinity and selectivity of the compound towards its targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Pyrrolidinone: A five-membered lactam with diverse biological activities.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine.

Uniqueness

1-Cyclopropyl-3-hydroxypyrrolidin-2-one is unique due to the presence of both the cyclopropyl group and the hydroxyl group on the pyrrolidinone ring. This combination can enhance its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-cyclopropyl-3-hydroxypyrrolidin-2-one

InChI

InChI=1S/C7H11NO2/c9-6-3-4-8(7(6)10)5-1-2-5/h5-6,9H,1-4H2

InChI Key

UYGTZZSKKMIOCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C2=O)O

Origin of Product

United States

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